1-(4-Methoxyphenyl)ethanol

Catalog No.
S571478
CAS No.
3319-15-1
M.F
C9H12O2
M. Wt
152.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-Methoxyphenyl)ethanol

CAS Number

3319-15-1

Product Name

1-(4-Methoxyphenyl)ethanol

IUPAC Name

1-(4-methoxyphenyl)ethanol

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

InChI

InChI=1S/C9H12O2/c1-7(10)8-3-5-9(11-2)6-4-8/h3-7,10H,1-2H3

InChI Key

IUUULXXWNYKJSL-UHFFFAOYSA-N

SMILES

CC(C1=CC=C(C=C1)OC)O

Canonical SMILES

CC(C1=CC=C(C=C1)OC)O
  • Photolysis Studies

    Due to its chemical structure, 1-(4-Methoxyphenyl)ethanol is useful in studying photolysis, which is the breakdown of molecules by light. Researchers have employed it to investigate both steady-state and nanosecond laser flash photolysis processes. Source: Fisher Scientific:

  • Organic Synthesis

    1-(4-Methoxyphenyl)ethanol can be a precursor for the synthesis of other organic compounds. For instance, it is a reactant in the production of 4-(1-chloro-ethyl)-anisole. Source: Fisher Scientific:

1-(4-Methoxyphenyl)ethanol, also known as 4-methoxyphenyl ethanol, is an organic compound with the molecular formula C9H12O2C_9H_{12}O_2. It features a phenolic structure with a methoxy group attached to the para position of the phenyl ring. The compound exists as a colorless liquid and has a characteristic aromatic odor. Its chemical structure can be represented as follows:

text
O ||C6H4-CH-CH3 | OCH3

This compound is of interest due to its potential applications in pharmaceuticals and its unique chemical reactivity.

, including:

  • Reduction Reactions: The compound can be synthesized through the reduction of 4-methoxyacetophenone, which has been studied using biocatalytic methods to enhance enantioselectivity .
  • Transesterification: Lipase-catalyzed transesterification has been employed to resolve the racemic mixture of 1-(4-methoxyphenyl)ethanol into its enantiomers. This process optimizes conditions such as solvent choice and temperature for maximum yield and purity .
  • Acylation Reactions: The alcohol group can undergo acylation, forming esters that may have different biological activities or industrial applications.

1-(4-Methoxyphenyl)ethanol exhibits various biological activities, including:

  • Antioxidant Properties: Studies indicate that this compound may possess antioxidant capabilities, which are beneficial in mitigating oxidative stress in biological systems.
  • Inhibition of Cytochrome P450 Enzymes: It has been identified as a potential inhibitor of certain cytochrome P450 enzymes, which play a crucial role in drug metabolism .
  • Pharmacological

Several methods exist for synthesizing 1-(4-Methoxyphenyl)ethanol:

  • Biocatalytic Reduction: Utilizing microbial cells or enzymes to reduce 4-methoxyacetophenone to produce (S)-1-(4-methoxyphenyl)ethanol. This method often employs ionic liquid systems to enhance reaction efficiency .
  • Chemical Reduction: Traditional chemical methods involve reducing the corresponding ketone using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Lipase-Catalyzed Resolution: This method allows for the separation of enantiomers from racemic mixtures using immobilized lipases under optimized conditions .

1-(4-Methoxyphenyl)ethanol finds applications in various fields:

  • Pharmaceutical Industry: Used as an intermediate in synthesizing drugs and therapeutic agents.
  • Cosmetics: Employed in formulations for its aromatic properties and potential skin benefits.
  • Chemical Research: Utilized in studies involving photolysis and reaction kinetics due to its reactive functional groups .

Research into the interactions of 1-(4-Methoxyphenyl)ethanol includes:

  • Enzyme Interactions: Investigating how this compound interacts with various enzymes, particularly cytochrome P450s, which could influence drug metabolism and efficacy .
  • Biocompatibility Studies: Assessing its safety and compatibility with biological tissues for potential therapeutic uses.

Several compounds share structural similarities with 1-(4-Methoxyphenyl)ethanol. Below is a comparison highlighting their unique characteristics:

Compound NameSimilarityUnique Features
(R)-1-(4-Methoxyphenyl)ethanol1.00Stereoisomer with specific biological activity
(S)-1-(4-Methoxyphenyl)ethanol1.00Enantiomeric form often used in pharmacological studies
1-(4-Methoxyphenyl)-2-methylpropan-1-ol0.92Contains an additional methyl group affecting properties
2-(3,5-Dimethoxyphenyl)propan-2-ol0.90Contains two methoxy groups which may enhance solubility
(5-Methoxy-2-methylphenyl)methanol0.89Different positioning of methoxy groups affecting reactivity

These similar compounds exhibit variations in their chemical properties and biological activities, making them suitable for different applications while sharing a common structural motif with 1-(4-Methoxyphenyl)ethanol.

XLogP3

1.8

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H227 (33.33%): Combustible liquid [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

3319-15-1

Wikipedia

(+/-)-1-(4-methoxyphenyl)ethanol

Dates

Modify: 2023-08-15

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